molecular formula C7H8ClF3N2O B162796 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS No. 133115-72-7

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Cat. No. B162796
CAS RN: 133115-72-7
M. Wt: 228.6 g/mol
InChI Key: KQXZVSQCMVKMBK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is an organic building block . It appears as a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride is C7H8ClF3N2O . The InChI Key is KQXZVSQCMVKMBK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Trifluoromethoxy)phenylhydrazine hydrochloride are not detailed in the available resources, it is known to participate in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point of 230°C . It is soluble in water .

Scientific Research Applications

Organic Building Block

“4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is an organic building block . This means it can be used in the synthesis of a wide variety of organic compounds. The specific properties of this compound, including its trifluoromethoxy group and hydrazine group, make it useful in reactions where these functionalities are desired.

Synthesis of Pyrazole-Containing Bisphosphonate (N-BPs) Esters

This compound may be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . Bisphosphonates are a class of drugs that prevent the loss of bone density. They are used to treat osteoporosis and similar diseases. Pyrazole is a type of organic compound with the formula

C3H3N2HC_3H_3N_2HC3​H3​N2​H

. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. The synthesis of pyrazole-containing bisphosphonate esters could potentially lead to the development of new drugs with improved properties.

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZVSQCMVKMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380478
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

CAS RN

133115-72-7
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of p-trifluoromethoxyaniline (5.0 g, 28 mmol) in 33 mL of concentrated HCl was diazotized at 0°-10° C. with a solution of sodium nitrite (2.0 g, 29 mmol) in H2O (17 mL). After stirring for 15 minutes at -5° C., the turbid solution was made clear by the addition of a few drops of water. A solution of stannous chloride (12.6 g, 56 mmol) in concentrated HCl (11 mL) was added in one portion. The mixture was stirred for 3 hours (with the ice bath removed after 1 hour), basified with 50% NaOH and extracted with EtOAc (2×). The organic phase was washed with 1N NaOH and brine, dried (KOH pellets) and acidified with anhydrous HCl. The precipitate was filtered and dried to give the title product as the white solid hydrochloride salt [4.83 g, mp 231° C. (dec.)]. A second crop was obtained by concentration of the mother liquors (0.62 g). Combined yield 5.45 g (85%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
12.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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